3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include purine derivatives, phenylpropyl groups, and trimethylcyclohexyl amines. Common synthetic routes could involve:
Alkylation: Introduction of the methyl group at the 3-position of the purine ring.
Substitution: Attachment of the phenylpropyl group at the 7-position.
Amination: Introduction of the trimethylcyclohexylamino group at the 8-position.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
“3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of functional groups might result in unique interactions with molecular targets, making it a compound of interest for further research.
Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-16-13-18(15-24(2,3)14-16)25-22-26-20-19(21(30)27-23(31)28(20)4)29(22)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16,18H,8,11-15H2,1-4H3,(H,25,26)(H,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPNJQVHRQWDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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